4-(4-tert-Butylphenyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIOPONJCVOCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337278 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-42-5 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-tert-Butylphenyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-tert-Butylphenyl)benzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-tert-Butylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, is a molecule of significant interest in materials science and has potential applications in medicinal chemistry. Its rigid biphenyl core, functionalized with a lipophilic tert-butyl group and a polar carboxylic acid moiety, imparts unique physicochemical properties. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on experimental data and protocols relevant to researchers in the field.

Chemical Structure and Properties

This compound possesses a well-defined molecular architecture that dictates its physical and chemical behavior. The presence of the bulky tert-butyl group influences its solubility and packing in the solid state, while the carboxylic acid group provides a site for further chemical modification and imparts acidic properties.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 235-238 °C |

| Solubility | Soluble in organic solvents like DMSO and methanol. Insoluble in water. |

| CAS Number | 5748-42-5 |

Table 2: Computed Properties of this compound [1]

| Property | Value |

| XLogP3 | 5.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 254.130679 g/mol |

| Monoisotopic Mass | 254.130679 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 19 |

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromobenzoic acid and 4-tert-butylphenylboronic acid.

Materials:

-

4-bromobenzoic acid

-

4-tert-butylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

-

Reaction Mixture: Add the catalyst solution to the flask containing the reactants. To this, add a solvent mixture of toluene, ethanol, and degassed water (e.g., in a 4:1:1 ratio).

-

Inert Atmosphere: Purge the reaction flask with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the product.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons in the biphenyl system and a singlet for the tert-butyl protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. The spectrum will display distinct signals for the quaternary carbons, the aromatic CH carbons, and the carbons of the tert-butyl and carboxylic acid groups.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands to identify include the broad O-H stretch of the carboxylic acid dimer, the C=O stretch of the carboxylic acid, and the C-H stretches of the aromatic and tert-butyl groups.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a suitable ionization technique such as Electrospray Ionization (ESI). The spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺.

-

Table 3: Spectroscopic Data for this compound

| Technique | Observed Signals/Bands |

| ¹H NMR | Signals in the aromatic region (δ 7.5-8.2 ppm) and a singlet for the tert-butyl group (δ ~1.3 ppm). |

| ¹³C NMR | Resonances for aromatic carbons, the tert-butyl carbons, and the carboxylic acid carbonyl carbon. |

| IR (cm⁻¹) | ~3000 (O-H stretch), ~1680 (C=O stretch), ~2960 (C-H stretch, aliphatic), ~1600, 1400 (C=C stretch, aromatic).[2] |

| Mass Spec (ESI) | m/z = 253.1 [M-H]⁻ |

Applications

Liquid Crystals

Table 4: Representative Mesomorphic Properties of a Benzoic Acid-Based Liquid Crystal Derivative

| Transition | Temperature (°C) |

| Crystal to Smectic | 110 |

| Smectic to Nematic | 150 |

| Nematic to Isotropic (Clearing Point) | 210 |

| Note: This is representative data for a similar class of compounds and not specific to this compound itself. |

Drug Development

While this compound itself is not a known drug, the benzoic acid scaffold is a common motif in many pharmacologically active molecules.[3] Derivatives of benzoic acid have been investigated for a wide range of therapeutic applications. The tert-butylphenyl group can be utilized to enhance lipophilicity and modulate interactions with biological targets.

Table 5: Biological Activity of Representative Benzoic Acid Derivatives

| Compound Class | Target/Activity | IC₅₀/EC₅₀ | Reference |

| Substituted Benzoic Acids | VLA-4 Antagonists | 0.51 nM | [4] |

| Benzoic Acid Derivatives | Acetylcholinesterase Inhibitors | 13.62 nM | [5] |

| Phenylaminocarbonyl)benzoyl)benzoic acids | Steroid 5α-reductase Inhibitors | 0.82 µM | [6] |

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound or its derivatives against a specific enzyme.

Materials:

-

Test compound (e.g., this compound derivative)

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a specific period at the optimal temperature.

-

Detection: Measure the product formation or substrate depletion using a microplate reader (e.g., by absorbance, fluorescence, or luminescence).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a versatile compound with established applications in materials science and potential for exploration in drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for further investigation. This technical guide has provided a foundational understanding of its chemical nature, methods for its preparation and characterization, and insights into its current and potential applications. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to utilize this compound in their scientific endeavors.

References

4-(4-tert-Butylphenyl)benzoic Acid CAS number and molecular formula

An In-depth Technical Guide to 4-(4-tert-Butylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carboxylic acid, is an organic compound with significant applications in materials science and potential relevance in medicinal chemistry. Its rigid biphenyl core, substituted with a lipophilic tert-butyl group and a polar carboxylic acid group, imparts unique properties that make it a valuable component in the synthesis of liquid crystals and other advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectroscopic data for its characterization, and a discussion of its current and potential applications, particularly in the realm of drug development.

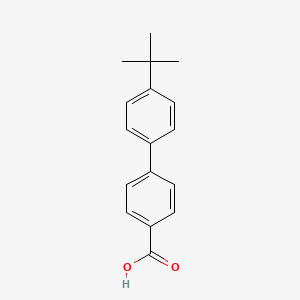

Chemical Structure

The chemical structure of this compound is characterized by a biphenyl backbone. A tert-butyl group is attached at the 4-position of one phenyl ring, and a carboxylic acid group is at the 4'-position of the other phenyl ring.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5748-42-5 | [1] |

| Molecular Formula | C₁₇H₁₈O₂ | [2] |

| Molecular Weight | 254.33 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 162-165 °C | |

| Boiling Point | 392.9 °C (predicted) | |

| Solubility | Insoluble in water; soluble in hot water, ethanol, and other organic solvents. | [3][4] |

| pKa | 4.22 (predicted) |

Synthesis and Purification

The synthesis of this compound can be achieved through a nickel-catalyzed cross-coupling reaction. A general experimental protocol is provided below.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of benzoic acid derivatives.[5]

Materials:

-

4-Bromobenzoic acid

-

4-tert-Butylphenylboronic acid

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Lithium formate monohydrate (HCO₂Li·H₂O)

-

Formic acid

-

Acetic anhydride

-

Tetrahydrofuran (THF), anhydrous

-

Petroleum ether

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoic acid (1.0 mmol), 4-tert-butylphenylboronic acid (1.2 mmol), Ni(OAc)₂·4H₂O (0.1 mmol, 10 mol%), and dppp (0.2 mmol, 20 mol%).

-

Add anhydrous THF (5 mL) to the flask, and stir the mixture at room temperature for 10 minutes.

-

In a separate vial, prepare a solution of HCO₂Li·H₂O (1.5 mmol) and formic acid (0.5 mmol) in THF (2 mL).

-

Add the lithium formate/formic acid solution to the reaction flask, followed by the addition of acetic anhydride (0.2 mmol).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Purification

The crude product can be purified by recrystallization.[3][4][6][7][8]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Activated charcoal (optional)

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.

-

Slowly add hot deionized water to the hot filtrate until the solution becomes slightly turbid.

-

Reheat the solution until it becomes clear again.

-

Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

-

Dry the crystals in a vacuum oven to obtain pure this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).δ 7.5-8.2 ppm (m, 8H): Aromatic protons of the biphenyl system.δ ~1.3 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃). |

| ¹³C NMR | δ >170 ppm: Carbonyl carbon of the carboxylic acid.δ 125-155 ppm: Aromatic carbons of the biphenyl system. The carbon attached to the tert-butyl group will be a quaternary signal.δ ~35 ppm: Quaternary carbon of the tert-butyl group.δ ~31 ppm: Methyl carbons of the tert-butyl group. |

| FTIR | ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~2960 cm⁻¹: C-H stretch of the tert-butyl group.~1680 cm⁻¹: C=O stretch of the carboxylic acid.~1600, 1480 cm⁻¹: C=C stretches of the aromatic rings. |

| Mass Spec | [M]+ at m/z = 254.13: Molecular ion peak.Fragmentation pattern showing loss of the carboxylic acid group and cleavage of the tert-butyl group. |

Applications

Materials Science: Liquid Crystals

Benzoic acid derivatives are widely used in the formulation of liquid crystals due to their rigid molecular structure and ability to form intermolecular hydrogen bonds. The presence of the biphenyl core in this compound contributes to its rod-like shape, a key characteristic for mesophase formation. The tert-butyl group enhances the thermal stability and influences the packing of the molecules in the liquid crystalline phase.

Caption: Phase Transitions Involving Liquid Crystalline State.

Potential in Drug Development

While this compound itself is not an established therapeutic agent, its structural motifs are of interest in drug discovery. Benzoic acid derivatives are known to possess a wide range of biological activities, including antifungal and antibacterial properties.[9]

Prostaglandin E2 Subtype 4 (EP4) Receptor Antagonism

Recent studies have identified compounds with structural similarities to this compound as potent and selective antagonists of the prostaglandin E2 subtype 4 (EP4) receptor.[10][11] The EP4 receptor is a G-protein coupled receptor that is implicated in inflammation, pain, and various cancers.[12][13] Antagonism of the EP4 receptor is a promising therapeutic strategy for the treatment of these conditions.

Prostaglandin E2 (PGE2) is a key inflammatory mediator. Upon binding to the EP4 receptor, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can promote inflammation and cell proliferation. An antagonist would block this interaction, thereby mitigating the downstream effects of PGE2.

Caption: Potential Antagonistic Action on the PGE2/EP4 Signaling Pathway.

The structural features of this compound, including its carboxylic acid moiety (for potential receptor interaction) and the biphenyl scaffold (providing a rigid framework), make it a plausible candidate for further investigation as an EP4 receptor antagonist. Future research could involve in vitro binding assays and cell-based functional assays to determine its activity at the EP4 receptor and its potential as a lead compound for the development of novel anti-inflammatory or anti-cancer agents.

References

- 1. 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | 5748-42-5 [chemicalbook.com]

- 2. This compound | C17H18O2 | CID 541479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rsc.org [rsc.org]

- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 7. famu.edu [famu.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. jocpr.com [jocpr.com]

- 10. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic Acid and Its Synonyms for Researchers and Drug Development Professionals

An In-depth Exploration of Synthesis, Physicochemical Properties, and Potential Biological Activity

This technical guide provides a detailed overview of 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of interest in pharmaceutical and materials science research. This document covers its nomenclature, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, with a focus on anti-inflammatory mechanisms. Experimental protocols for relevant biological assays are also provided to facilitate further investigation.

Nomenclature and Identification

4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid is known by several synonyms and identifiers, which are crucial for accurate database searches and procurement.

| Identifier Type | Value |

| IUPAC Name | 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid |

| CAS Number | 5748-42-5[1] |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| InChI | InChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19)[2] |

| SMILES | CC(C)(C)c1ccc(cc1)c1ccc(cc1)C(=O)O |

| Synonyms | 4-(4-tert-butylphenyl)benzoic acid, 4'-tert-butylbiphenyl-4-carboxylic acid |

Physicochemical Properties

The physicochemical properties of 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid are summarized below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Appearance | White to off-white powder |

| Melting Point | 270 °C (decomposes) |

| Boiling Point | 392.9 °C (Predicted) |

| Density | 1.087 g/cm³ (Predicted) |

| pKa | 4.22 (Predicted) |

| Solubility | Soluble in organic solvents like THF, DMSO, and methanol. |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Workflow:

Caption: Workflow for the synthesis of 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid.

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) and 4-tert-butylphenylboronic acid (1.2 eq) in a suitable solvent system, such as a 3:1 mixture of toluene and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the reaction mixture.

-

Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to precipitate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Description |

| ¹H NMR | The ¹H NMR spectrum will show characteristic signals for the aromatic protons in the biphenyl system and a singlet for the tert-butyl group. The carboxylic acid proton will appear as a broad singlet.[2] |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for all 17 carbon atoms, including the quaternary carbons of the tert-butyl group and the biphenyl core, as well as the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a strong C=O stretching vibration around 1680-1710 cm⁻¹, and C-H stretching and bending vibrations for the aromatic and tert-butyl groups. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 254.32). |

Potential Biological Activity and Signaling Pathway

While specific biological data for 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid is limited in publicly available literature, the biphenyl scaffold is a common motif in biologically active molecules. A closely related compound, 4-tert-butylphenyl salicylate (4-TBPS), has demonstrated significant anti-inflammatory properties by downregulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This suggests a plausible mechanism of action for 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid.

The NF-κB Signaling Pathway and Its Inhibition:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[3] 4-TBPS has been shown to inhibit this pathway by preventing the degradation of IκBα.[3]

Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid, the following standard in vitro assays can be employed.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on a selected cell line (e.g., RAW 264.7 macrophages).

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for 24-48 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

Western Blot Analysis

-

Objective: To investigate the effect of the compound on the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2, p-IκBα, IκBα).

-

Methodology:

-

Treat cells with the compound and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Methodology:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

-

Objective: To analyze the effect of the compound on the mRNA expression of pro-inflammatory genes.

-

Methodology:

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform PCR using specific primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the PCR products by agarose gel electrophoresis. For quantitative real-time PCR (qPCR), use a fluorescent dye (e.g., SYBR Green) and analyze the data to determine the relative gene expression.

-

Quantitative Biological Data

As of the date of this document, specific IC₅₀ values for the anti-inflammatory or anticancer activities of 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid are not widely reported in peer-reviewed literature. Researchers are encouraged to perform the assays described above to determine these quantitative metrics. The protocols provided offer a robust framework for such investigations.

Conclusion

4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a readily synthesizable biphenyl derivative with potential for biological activity, particularly as an anti-inflammatory agent. Its structural similarity to compounds known to inhibit the NF-κB pathway makes it a compelling candidate for further investigation in drug discovery and development. The experimental protocols detailed in this guide provide a clear path for researchers to explore its therapeutic potential.

References

Physical and chemical characteristics of 4-(4-tert-Butylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(4-tert-Butylphenyl)benzoic acid. It includes key physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its primary application in the field of materials science, particularly in the development of liquid crystals.

Core Physical and Chemical Characteristics

This compound, also known as 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid, is a biphenyl carboxylic acid derivative. Its structure, featuring a bulky tert-butyl group, imparts specific properties that are valuable in various chemical applications.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid, 4-tert-Butylbiphenyl-4'-carboxylic Acid | [2] |

| CAS Number | 5748-42-5 | [1] |

| Molecular Formula | C₁₇H₁₈O₂ | [1] |

| Molar Mass | 254.32 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | - |

| Melting Point | Approximately 98-100 °C | - |

| Boiling Point | 392.9 ± 21.0 °C (Predicted) | - |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform; insoluble in water. | - |

| pKa | 4.22 ± 0.10 (Predicted) | - |

| XLogP3 | 5.5 | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectral data.

Table 2: Summary of Spectral Data for this compound

| Technique | Key Features and Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl core and a characteristic singlet for the tert-butyl group's protons. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons of the biphenyl rings. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molar mass. |

Note: Detailed peak assignments can be found in various spectral databases and literature sources.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

The Suzuki-Miyaura cross-coupling reaction is an effective method for the synthesis of biaryl compounds like this compound.[3] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.[4]

Reaction Scheme:

(4-tert-butylphenyl)boronic acid + Methyl 4-bromobenzoate → Methyl 4-(4-tert-butylphenyl)benzoate

Methyl 4-(4-tert-butylphenyl)benzoate + LiOH → this compound

Materials and Reagents:

-

(4-tert-butylphenyl)boronic acid

-

Methyl 4-bromobenzoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Coupling Reaction: In a round-bottom flask, combine (4-tert-butylphenyl)boronic acid (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Add a 2M aqueous solution of potassium carbonate (2.0 equivalents).

-

Add a 3:1 mixture of toluene and ethanol as the solvent.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up of Ester: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-tert-butylphenyl)benzoate.

-

Saponification: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature overnight.

-

Acidification and Extraction: Acidify the reaction mixture with 1M HCl until the pH is acidic, resulting in the precipitation of the carboxylic acid. Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[5][6][7][8]

Materials and Reagents:

-

Crude this compound

-

Ethanol or a mixture of ethanol and water

-

Deionized water

-

Activated carbon (optional, for removing colored impurities)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.

-

If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

-

Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals in a vacuum oven or air-dry to obtain the purified this compound.

HPLC can be used to assess the purity of the synthesized compound.[9]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[9]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a standard solution of a known concentration of purified this compound in the mobile phase.

-

Prepare a sample solution of the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the retention time of the major peak in the sample chromatogram with that of the standard.

-

The purity of the sample can be determined by the area percentage of the main peak.

Application in Liquid Crystals

Due to its rigid biphenyl core and the presence of a terminal carboxylic acid group, this compound is a valuable building block in the synthesis of liquid crystals. The rod-like shape of such molecules allows for the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.[10]

The bulky tert-butyl group influences the molecular packing and can affect the properties of the resulting liquid crystalline material, such as its clearing point and dielectric anisotropy. These materials are essential components in liquid crystal displays (LCDs).

Visualizations

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

The molecular structure of this compound and its derivatives is key to their liquid crystalline properties.

Caption: Structure-Property Relationship.

References

- 1. This compound | C17H18O2 | CID 541479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | 5748-42-5 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. youtube.com [youtube.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 7. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Separation of Benzoic acid, 4-propyl-, 4-pentylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Structure-Property relationships of emulsifiers for liquid crystal formation | [connect.in-cosmetics.com]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-(4-tert-Butylphenyl)benzoic Acid

This guide provides a comprehensive overview of the safety, handling, and toxicity of 4-(4-tert-Butylphenyl)benzoic Acid (CAS No. 5748-42-5) for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a biphenyl carboxylic acid derivative. Its key identifying and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid, 4'-tert-Butyl-4-biphenylcarboxylic acid | [1] |

| CAS Number | 5748-42-5 | [1][2] |

| Molecular Formula | C₁₇H₁₈O₂ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| Appearance | Colorless to yellowish crystals or crystalline powder | [3] |

| Melting Point | Approximately 98-100 °C | [3] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform; insoluble in water. | [3] |

Safety and Hazard Information

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classification for this compound:

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

Precautionary Statements

The following precautionary statements are associated with the handling of this compound[1][4]:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Toxicity Data

For context, toxicological data for a structurally related but distinct compound, 4-tert-Butylbenzoic acid (CAS 98-73-7) , is available and may offer some insight, though it should not be directly extrapolated.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 473 mg/kg | [5] |

| LD50 | Mouse | Oral | 568 mg/kg | [5] |

| LD50 | Rabbit | Skin | >900 mg/kg | [5] |

| LC50 | Rat | Inhalation | >1900 mg/m³/4H | [5] |

| Draize test | Rabbit | Eye | 100 mg | Mild |

Note: The toxicological properties of this compound have not been fully investigated[5].

Handling and Storage

Engineering Controls

-

Use in a well-ventilated area, preferably in a chemical fume hood[5].

-

Facilities should be equipped with an eyewash station and a safety shower[5].

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[5].

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure[5].

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure[5].

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling Procedures

-

Avoid contact with eyes, skin, and clothing[5].

-

Do not breathe dust, vapor, mist, or gas[5].

-

Keep container tightly closed when not in use[5].

-

Do not ingest or inhale[5].

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from incompatible substances[5].

-

Keep container tightly closed[5].

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[5].

-

Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse[5].

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately[5].

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[5].

Experimental Protocols and Workflows

Detailed experimental protocols for the toxicity testing of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments. Below are generalized workflows for skin and eye irritation studies.

In Vivo Skin Irritation Test (Based on OECD 404)

In Vivo Eye Irritation Test (Based on OECD 405)

Signaling Pathways

There is currently no publicly available information detailing the specific signaling pathways affected by this compound. Further research would be required to elucidate its mechanism of action at a molecular level.

Conclusion

This compound is a compound that requires careful handling due to its classification as a skin and eye irritant. While specific quantitative toxicity data is limited, the available information underscores the importance of using appropriate personal protective equipment and following standard laboratory safety procedures. The provided workflows for irritation testing represent standard methodologies that would be used to further characterize the toxicological profile of this substance. Researchers and drug development professionals should exercise caution and adhere to the safety guidelines outlined in this document when working with this compound.

References

Introduction to the biological activities of benzoic acid derivatives

An In-depth Technical Guide to the Biological Activities of Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid and its derivatives represent a class of organic compounds with significant and diverse biological activities. Found both naturally in various plants and synthesized for a wide range of applications, these molecules serve as a foundational scaffold in medicinal chemistry.[1][2] Their structural versatility allows for modifications that yield a broad spectrum of pharmacological effects, making them a subject of continuous research in the pursuit of new therapeutic agents. This guide provides a comprehensive overview of the key biological activities of benzoic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are widely used as preservatives in food, cosmetics, and pharmaceutical products.[2][3] The antimicrobial action is pH-dependent, being most effective in acidic conditions where the undissociated form of the acid can readily penetrate microbial cell membranes, disrupt the intracellular pH, and inhibit the growth of bacteria, yeasts, and molds.[3]

The structure of the derivative significantly influences its potency. For instance, the presence, number, and position of hydroxyl or methoxyl groups on the benzene ring can alter the antimicrobial effect.[4] Studies have shown that certain hydroxylated derivatives, such as ρ-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA), exhibit strong, concentration-dependent fungistatic activity against various fungi.[5]

Data Presentation: Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzoic acid derivatives against different microorganisms. Lower MIC values indicate higher antimicrobial potency.[6]

| Derivative | Target Microorganism | Strain | MIC | Reference |

| Benzoic Acid | Escherichia coli | O157 | 1 mg/mL | [4] |

| 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli | O157 | 1 mg/mL | [4] |

| Lanceaefolic acid methyl ester | Candida albicans | - | 100 µg/mL | [7][8] |

| Pinocembrin chalcone | Candida albicans | - | 100 µg/mL | [7][8] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (Sorbic acid derivative) | Bacillus subtilis | - | 0.17 mM | [9] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (Sorbic acid derivative) | Staphylococcus aureus | - | 0.50 mM | [9] |

| 2-chlorobenzoic acid derivative (Compound 6) | Escherichia coli | - | pMIC = 2.27 µM/ml | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a benzoic acid derivative.[11][12][13]

1. Materials:

-

Test compound (benzoic acid derivative)

-

Microbial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate sterile liquid growth medium

-

0.5 McFarland turbidity standard

-

Positive control (standard antibiotic)

-

Negative control (inoculum without compound)

-

Sterile diluent (e.g., DMSO, water)

-

Incubator

2. Procedure:

-

Preparation of Inoculum: Aseptically select several colonies of the test microorganism from a fresh culture plate. Suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the sterile broth directly in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no test compound). A sterility control (broth only) should also be included to ensure no contamination.[11]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11][13]

Visualization: Antimicrobial Susceptibility Testing Workflow

Anticancer Activity

Several benzoic acid derivatives have demonstrated significant anticancer potential, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.[1][14] For example, derivatives of quinazolinone containing a benzoic acid moiety have shown moderate to good activity against breast cancer cell lines like MCF-7.[15] Natural derivatives such as gallic acid are known to retard cancer cell growth by inhibiting angiogenesis and inducing apoptosis.[14]

One key mechanism of action is the inhibition of histone deacetylases (HDACs). Elevated HDAC activity promotes cancer cell growth, and its inhibition can retard this process. Dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor, reducing HDAC activity and retarding the growth of colon cancer cells.[14] Other derivatives may act as agonists of nuclear xenobiotic receptors like PXR/SXR, affecting cell cycle progression and enhancing apoptotic cell death.[16]

Data Presentation: Anticancer Activity (IC50 Values)

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[17]

| Derivative/Compound | Cancer Cell Line | IC50 Value | Reference |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 µM | [18] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 (Breast) | 18.7 µM | [18] |

| Gallic acid–stearylamine conjugate | A431 (Squamous) | 100 µg/ml | [18] |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (Colon) | ~50-60% growth retardation | [14] |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-15 (Colon) | ~50-60% growth retardation | [14] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[17][19]

1. Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

Test compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (solvent alone) and untreated controls.[17]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Visualization: MTT Assay Experimental Workflow

Visualization: HDAC Inhibition Signaling Pathway

Anti-inflammatory Activity

Benzoic acid derivatives, particularly salicylic acid, are foundational to the development of non-steroidal anti-inflammatory drugs (NSAIDs). Their anti-inflammatory action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[20] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[20][21] By blocking the COX pathway, these derivatives reduce prostaglandin production, thereby alleviating inflammatory symptoms. The specific structure, including the position of hydroxyl groups, plays a critical role in the binding to the COX enzyme and the resulting inhibitory potency.[20]

Data Presentation: Anti-inflammatory Activity

| Derivative | Assay Model | Dose | % Inhibition of Edema | Reference |

| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(hydroxymethyl)benzamide | Carrageenan-induced paw edema (rat) | 100 mg/kg | 52.1 | [21] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2-(hydroxymethyl)benzamide | Carrageenan-induced paw edema (rat) | 100 mg/kg | 45.1 | [21] |

| N-(3-morpholinopropyl)-2-(hydroxymethyl)benzamide | Carrageenan-induced paw edema (rat) | 100 mg/kg | 38.0 | [21] |

| Indomethacin (Standard) | Carrageenan-induced paw edema (rat) | 100 mg/kg | 56.3 | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in-vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[21][22]

1. Materials:

-

Wistar rats or mice

-

Test compound (benzoic acid derivative)

-

Carrageenan solution (1% w/v in sterile saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Plethysmometer or digital caliper

2. Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compound, standard drug, or vehicle to different groups of animals, typically via oral gavage, one hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.[21]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group.

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Visualization: Cyclooxygenase (COX) Inhibition Pathway

Other Biological Activities: Enzyme Inhibition

Beyond the major categories, benzoic acid derivatives are potent inhibitors of various other enzymes implicated in disease.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Certain benzoic acid derivatives have shown strong inhibitory potential against tyrosinase, with some compounds being more potent than the standard inhibitor kojic acid.[23][24]

-

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in diabetic patients. Hydroxylated benzoic acid derivatives, such as 2,3,4-trihydroxybenzoic acid, have been shown to effectively inhibit α-amylase.[25]

-

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used to treat Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. Tetrahydroisoquinolynyl-benzoic acid derivatives have been designed as potent, multi-target inhibitors of both AChE and human carbonic anhydrases (hCAs), which are also implicated in Alzheimer's pathology.[26]

Data Presentation: Enzyme Inhibitory Activity

| Derivative Class | Target Enzyme | Inhibition Value (IC50 / Ki) | Reference |

| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide (Compound 7) | Tyrosinase | IC50 = 1.09 µM | [23][24] |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | IC50 = 17.30 ± 0.73 mM | [25] |

| 2,5-dihydroxybenzoic acid | α-Amylase | IC50 = 0.298 mM | [25] |

| Tetrahydroisoquinolynyl-benzoic acid derivative | Acetylcholinesterase (AChE) | Ki = 13.62 ± 0.21 nM | [26] |

| Tetrahydroisoquinolynyl-benzoic acid derivative | Carbonic Anhydrase I (hCA I) | Ki = 33.00 ± 0.29 nM | [26] |

| Tetrahydroisoquinolynyl-benzoic acid derivative | Carbonic Anhydrase II (hCA II) | Ki = 18.78 ± 0.09 nM | [26] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

1. Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (benzoic acid derivative)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the DTNB solution.

-

Enzyme Addition: Add the AChE enzyme solution to each well. Include controls without the inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The AChE enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically.

-

Calculation: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.

Visualization: Acetylcholinesterase Inhibition at the Synapse

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. ijcrt.org [ijcrt.org]

- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antifungal activity of benzoic acid derivatives from Piper lanceaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. woah.org [woah.org]

- 13. apec.org [apec.org]

- 14. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. preprints.org [preprints.org]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. scielo.br [scielo.br]

- 23. tandfonline.com [tandfonline.com]

- 24. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Industrial and Research Applications of 4-tert-Butylbenzoic Acid (PTBBA).

This technical guide delves into the multifaceted roles of 4-tert-butylbenzoic acid (CAS No. 98-73-7), a versatile aromatic carboxylic acid that has become an indispensable component in a wide array of industrial and research applications. From enhancing the durability of polymers to serving as a critical intermediate in the synthesis of life-enhancing pharmaceuticals and cosmetics, PTBBA's unique chemical structure underpins its significant utility. This document provides a comprehensive overview of its primary uses, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and processes.

Physicochemical Properties

4-tert-Butylbenzoic acid is a white crystalline solid characterized by the presence of a bulky tert-butyl group para to a carboxylic acid group on a benzene ring. This structure imparts a unique combination of steric hindrance and electronic effects that influence its reactivity and physical properties.

| Property | Value | References |

| CAS Number | 98-73-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |

| Molecular Weight | 178.23 g/mol | [1][3] |

| Melting Point | 168-169 °C | [1] |

| Flash Point | 180 °C | [1][2] |

| pH | 3.9 | [1][2] |

| Solubility | Insoluble in water; soluble in alcohol and benzene. | [1][2] |

Core Industrial Applications

4-tert-Butylbenzoic acid is a key ingredient in numerous industrial processes, primarily utilized for its stabilizing, modifying, and performance-enhancing properties.

Polymer and Resin Modification

Alkyd Resins: PTBBA is extensively used as a modifier and chain terminator in the production of alkyd resins for paints and coatings.[4][5] Its incorporation improves gloss, color stability, and weather resistance of the final coating.[4] The bulky tert-butyl group helps to control the polymer's molecular weight, thereby influencing viscosity and drying time.

Polyester Resins: In polyester synthesis, 4-tert-butylbenzoic acid can be employed as a chain stop agent to regulate the polymerization process and control the final properties of the resin.[6]

PVC Heat Stabilization

Metal salts of 4-tert-butylbenzoic acid are highly effective heat stabilizers for polyvinyl chloride (PVC).[2][4][5] During the high-temperature processing of PVC, the polymer is susceptible to thermal degradation, which leads to discoloration and a reduction in mechanical properties. The metal salts of PTBBA act by scavenging free radicals and neutralizing hydrochloric acid (HCl), a byproduct of PVC degradation, thus interrupting the degradation cascade.[7]

Polypropylene Nucleating Agent

4-tert-butylbenzoic acid and its aluminum salts serve as efficient nucleating agents in polypropylene (PP).[8] By promoting the formation of smaller and more uniform spherulites during crystallization, it enhances the mechanical properties of PP, including increased stiffness and a higher heat distortion temperature.[8] This can also lead to faster manufacturing cycle times.[8] Patents have detailed compositions where aluminum p-tert-butylbenzoic acid is blended with other agents like sodium benzoate to create synergistic effects.[9][10][11]

Corrosion Inhibition

In cooling fluids and antifreeze formulations, 4-tert-butylbenzoic acid and its salts act as effective corrosion inhibitors, protecting metal surfaces from degradation.[2][4][5][12]

Lubricants and Metalworking Fluids

As an additive in lubricants and metalworking fluids, PTBBA and its derivatives contribute to improved performance and stability.[8]

Key Research and Niche Applications

The unique structure of 4-tert-butylbenzoic acid also lends itself to specialized applications in research and development.

Intermediate for Avobenzone Synthesis

A primary and commercially significant application of PTBBA is as a key intermediate in the synthesis of Avobenzone, a widely used UVA blocker in sunscreens and other cosmetic products.[1][2][4][13]

Pharmaceutical and Agrochemical Synthesis

4-tert-Butylbenzoic acid serves as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[13] Its derivatives are being explored for their potential in developing new therapeutic agents.[14]

Sirtuin Inhibition

In the field of biochemistry and drug discovery, 4-tert-butylbenzoic acid has been identified as a potent inhibitor of yeast sirtuin (Sir2p) and a weak but selective inhibitor of human SIRT1, a class III histone deacetylase.[15] This has opened avenues for its use as a chemical probe to study the biological roles of sirtuins, which are implicated in aging and various diseases.

| Target | Activity | Reference |

| Yeast Sirtuin (Sir2p) | Potent Inhibitor | |

| Human SIRT1 | Weak and Selective Inhibitor (IC₅₀: 1.0 mM) | [15] |

| Human SIRT2 | 28.0% inhibition at 1.6 mM | [15] |

Electrolyte Additive in Batteries

Emerging research suggests that 4-tert-butylbenzoic acid shows promise as an electrolyte additive in sodium-ion and lithium-ion batteries, where it can contribute to the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces, thereby enhancing battery performance and durability.[13]

Experimental Protocols

Synthesis of 4-tert-Butylbenzoic Acid (Industrial Method)

The industrial synthesis of 4-tert-butylbenzoic acid is primarily achieved through the oxidation of p-tert-butyltoluene.

Protocol: Liquid-Phase Air Oxidation

-

Reaction Setup: A reactor is charged with p-tert-butyltoluene, a cobalt acetate catalyst, and a bromide-containing promoter.[16]

-

Initiation: The mixture is heated to approximately 150-155°C, and oxygen or air is introduced to initiate the oxidation reaction. This initial phase is typically carried out for 0.5 to 2 hours.[17]

-

Reaction Continuation: The temperature is then lowered to 135-145°C, and the reaction is continued for several more hours (e.g., over 5 hours) until the desired conversion is achieved.[17]

-

Purification: The crude p-tert-butylbenzoic acid is cooled to induce crystallization. The crystals are then separated via centrifugation.[17] Further purification can be achieved by dissolving the crude product in a suitable solvent like toluene, filtering to remove impurities, washing with water, and recrystallizing.[17] The final product is then dried.[17]

Synthesis of Avobenzone from 4-tert-Butylbenzoic Acid Methyl Ester

Avobenzone is synthesized via a Claisen condensation reaction.

Protocol:

-

Reactants: Methyl 4-tert-butylbenzoate and 4'-methoxyacetophenone are used as the primary reactants.

-

Catalyst and Solvent: A strong base such as sodium amide is used as a catalyst, with a solvent like dimethylbenzene.

-

Reaction Conditions: The reaction mixture is heated to around 100°C for approximately 5 hours.

-

Workup: After the reaction is complete, the mixture is cooled and acidified to precipitate the crude Avobenzone.

-

Purification: The crude product is then purified through recrystallization to yield the final, high-purity Avobenzone.

Note: The synthesis often starts with the esterification of 4-tert-butylbenzoic acid to its methyl ester.

Analysis of 4-tert-Butylbenzoic Acid

Protocol: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of 4-tert-butylbenzoic acid is reversed-phase HPLC.

-

Column: A C18 column is typically used.[18]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is effective.[18]

-

Detection: UV detection at an appropriate wavelength is used for quantification.[19]

Visualizations

Caption: Industrial synthesis of 4-tert-butylbenzoic acid.

Caption: Synthesis of Avobenzone from PTBBA methyl ester.

Caption: PVC heat stabilization mechanism.

Caption: Sirtuin inhibition by 4-tert-butylbenzoic acid.

References

- 1. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]

- 2. What Is The Role Of 4-tert-butylbenzoic Acid? - Vinati Organics [vinatiorganics.com]

- 3. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. PTBBA 4-Tert-Butylbenzoic Acid Addtive Stabilizer CAS No.98-73-7 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. CN101845171A - Polypropylene reinforcement nucleating agent composition - Google Patents [patents.google.com]

- 10. US20160145412A1 - Process for extruding polypropylene - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. dormer.com [dormer.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN101648866B - Preparation technology of p-tert-butyl benzoic acid - Google Patents [patents.google.com]

- 17. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 18. Separation of 4-tert-Butylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Spectral Information and Data for 4-(4-tert-Butylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-tert-Butylphenyl)benzoic acid, also known as 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid, is a biphenyl derivative characterized by a tert-butyl group and a carboxylic acid moiety. These functional groups impart specific chemical properties that are of interest in various fields, including materials science and medicinal chemistry. This technical guide provides a summary of the available spectral data for this compound, detailed experimental protocols for its characterization, and logical workflows for its synthesis and analysis.

While comprehensive, experimentally verified spectral datasets for this compound are not widely available in the public domain, this guide compiles predicted data and expected spectral characteristics based on the compound's structure. The provided protocols are standardized methods for the analysis of an aromatic carboxylic acid of this nature.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid, 4-tert-Butylbiphenyl-4'-carboxylic Acid | PubChem[1], ChemicalBook[2] |

| CAS Number | 5748-42-5 | ChemicalBook[2] |

| Molecular Formula | C₁₇H₁₈O₂ | PubChem[1] |

| Molecular Weight | 254.32 g/mol | PubChem[1] |

| Predicted pKa | 4.22 ± 0.10 | ChemicalBook[2] |

| Predicted XLogP3 | 5.5 | PubChem[1] |

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.15 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.70 | Doublet | 2H | Aromatic protons meta to -COOH |

| ~7.65 | Doublet | 2H | Aromatic protons ortho to tert-butyl group |

| ~7.50 | Doublet | 2H | Aromatic protons meta to tert-butyl group |

| 1.36 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | Carboxylic Acid Carbonyl (-COOH) |

| ~152.0 | Quaternary Aromatic Carbon (ipso to tert-butyl) |

| ~145.0 | Quaternary Aromatic Carbon (ipso to other ring) |